![molecular formula C6H4BrN3 B156077 3-Bromo[1,2,4]triazolo[4,3-a]pyridine CAS No. 4922-68-3](/img/structure/B156077.png)
3-Bromo[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Bromo[1,2,4]triazolo[4,3-a]pyridine is a compound that belongs to the family of triazolopyridines, which are known for their biological activity and potential pharmaceutical applications. These compounds are characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom attached to the triazole moiety. The presence of the bromine atom makes these compounds versatile intermediates for further chemical modifications .
Synthesis Analysis
The synthesis of this compound and its analogues can be achieved through various methods. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation . Another approach utilizes oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions, which has been shown to be effective for the synthesis of triazolopyridines . Additionally, iodine(III)-mediated oxidative cyclization has been employed for the synthesis of related compounds, demonstrating the versatility of halogen-mediated reactions in constructing the triazolopyridine core .
Molecular Structure Analysis
The molecular structure of triazolopyridines, including this compound, has been elucidated using various spectroscopic techniques such as NMR, FTIR, and MS, as well as X-ray diffraction. For instance, the X-ray crystallographic analysis has provided detailed insights into the crystalline structure of these compounds, revealing their space group and confirming the presence of the bromine atom in the triazole ring .
Chemical Reactions Analysis
Triazolopyridines can undergo a variety of chemical reactions due to the presence of reactive sites in the molecule. They can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which allow for the introduction of various substituents into the molecule . The halogen atoms present in the structure also enable direct aromatic substitution reactions, further expanding the chemical diversity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of halogen atoms and the fused ring system contribute to their stability and reactivity. The crystalline structure, as determined by X-ray diffraction, provides information on the molecular conformation and packing in the solid state . The spectroscopic properties, including IR, NMR, and Raman spectra, offer insights into the functional groups and the electronic environment within the molecule . These properties are essential for understanding the behavior of these compounds in various chemical contexts and for designing new derivatives with desired biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
3-Bromo[1,2,4]triazolo[4,3-a]pyridine and its derivatives are synthesized for various applications, predominantly in medicinal and material chemistry. El-Kurdi et al. (2021) synthesized 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its brominated variant, providing detailed structural analysis through X-ray diffraction, showcasing their potential in the development of bioactive compounds (El-Kurdi et al., 2021).
Chemical Transformations and Versatility
The compound and its analogs are noted for their versatility as intermediates in chemical synthesis. Tang et al. (2014) discussed the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, emphasizing their adaptability in ring rearrangements and further chemical diversification, indicating the potential of this compound in complex synthetic pathways (Tang et al., 2014).
Biological Activity and Applications
The derivatives of this compound show promising biological activities. Prakash et al. (2011) synthesized a series of these compounds and tested them for antimicrobial activities, indicating their potential as antimicrobial agents (Prakash et al., 2011). Moran (2003) also found that certain triazolopyridine derivatives possess excellent herbicidal activity, highlighting their utility in agricultural applications (Moran, 2003).
Mechanism of Action
Target of Action
Triazolopyridines, the family of compounds to which it belongs, are known to have a broad range of targets due to their biological activity . They have been found to act as inhibitors for various kinases , and have applications in treating a variety of conditions, including bacterial and fungal infections, anxiety disorders, and various types of cancer .
Mode of Action
Related triazolopyridine compounds have been found to inhibit the activity of certain kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them. This can result in changes to the function of the proteins, potentially leading to a variety of downstream effects .
Biochemical Pathways
Given the known kinase inhibitory activity of related triazolopyridine compounds , it can be inferred that the compound may affect pathways involving these kinases. The downstream effects of such inhibition would depend on the specific proteins and pathways involved.
Result of Action
Related triazolopyridine compounds have been found to exhibit significant inhibitory activity against certain cancer cell lines , suggesting potential anti-cancer effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKHADJFZUWNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483056 | |
Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4922-68-3 | |
Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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